4-Hydroxy Raloxifene-d4 is a deuterated derivative of 4-Hydroxy Raloxifene, which is classified as a selective estrogen receptor modulator (SERM). The compound's chemical formula is with a molecular weight of approximately 477.6 g/mol. This modification with deuterium enhances the compound's stability and detection capabilities, making it particularly useful in pharmacokinetic studies and metabolism research involving raloxifene.
4-Hydroxy Raloxifene-d4 is synthesized for research purposes and is primarily utilized in studies related to estrogenic activity and its effects on various tissues, particularly in the context of osteoporosis treatment. As a SERM, it exhibits tissue-selective properties: acting as an antagonist in breast and uterine tissues while functioning as an agonist in bone tissue, thus helping maintain bone density without stimulating unwanted tissue growth .
The synthesis of 4-Hydroxy Raloxifene-d4 typically involves multiple steps that allow for precise incorporation of deuterium atoms. The general synthetic pathway includes:
This multi-step synthesis is critical for ensuring that the deuterated compound retains its biological activity while providing enhanced analytical properties .
The molecular structure of 4-Hydroxy Raloxifene-d4 can be represented as follows:
The presence of deuterium atoms in the structure allows for improved tracking in mass spectrometry, enhancing the understanding of its metabolism and pharmacokinetics .
4-Hydroxy Raloxifene-d4 participates in various chemical reactions that are important for its biological activity:
These interactions are critical for its therapeutic applications, particularly in osteoporosis management .
The mechanism of action of 4-Hydroxy Raloxifene-d4 involves:
This selective mechanism allows for therapeutic benefits in bone health without increasing risks associated with breast or uterine cancer.
These properties are essential for its application in scientific research and potential therapeutic uses .
4-Hydroxy Raloxifene-d4 serves several important roles in scientific research:
4-Hydroxy Raloxifene-d4 represents a strategically deuterated analog of the selective estrogen receptor modulator (SERM) raloxifene, engineered to enhance metabolic stability and analytical detectability in pharmacokinetic and metabolic studies. This isotopically labeled compound incorporates four deuterium atoms at specific molecular positions, enabling precise quantification of the bioactive metabolite 4-hydroxy raloxifene in complex biological matrices. Its development addresses critical challenges in tracking tissue-specific distribution and biotransformation pathways of SERMs, providing researchers with a powerful tool to elucidate estrogen receptor pharmacology while retaining the parent molecule’s targeted biological activity [5] [7] [8].
The molecular architecture of 4-Hydroxy Raloxifene-d4 (IUPAC name: (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d4)phenyl)methanone hydrochloride) features strategic deuteration at the ethyl linker of the piperidinylethoxy side chain. This modification yields a molecular formula of C₂₈H₂₃D₄NO₄S·HCl and a molecular weight of 514.07 g/mol for the hydrochloride salt form [5] [8]. The compound preserves the canonical benzothiophene core of raloxifene, characterized by hydroxyl groups at the 6-position of the benzothiophene ring and the para-position of the distal phenyl ring, both essential for estrogen receptor binding affinity and SERM functionality. The deuterium substitution occurs exclusively on the -CH₂-CH₂- moiety connecting the ether oxygen and piperidine nitrogen, minimizing potential alterations to pharmacodynamic interactions while optimizing metabolic stability at this vulnerable oxidation site [6] [8].
Structural Significance of Deuterium Placement: The β-position deuteration relative to the piperidine nitrogen strategically influences metabolic susceptibility. Cytochrome P450-mediated N-dealkylation, a dominant metabolic pathway for raloxifene, requires cleavage at the C-N bond adjacent to piperidine. Deuterium incorporation at the α and β carbons (C-1' and C-2' positions) creates a kinetic isotope effect that impedes this cleavage, thereby extending plasma half-life without altering receptor binding characteristics [7] [8].
Crystallographic and Spectroscopic Properties: While direct crystallographic data for 4-Hydroxy Raloxifene-d4 remains limited, comparative analysis with non-deuterated raloxifene hydrochloride (space group P2₁/c with a=13.932Å, b=12.810Å, c=13.125Å, β=113.88°) reveals minimal structural perturbations. Mass spectrometry confirms the characteristic +4 Da shift (m/z 477.62 → 481.66 for [M+H]⁺) and maintains identical fragmentation patterns except for deuterium-retaining ions, facilitating unambiguous identification. Nuclear magnetic resonance spectroscopy shows disappearance of proton signals at 2.85-2.89 ppm (t, 2H, -O-CH₂-CH₂-N) and 3.54-3.59 ppm (t, 2H, -O-CH₂-CH₂-N), replaced by attenuated resonances due to deuterium quadrupole effects [5] [6] [8].
Table 1: Comparative Structural Features of Raloxifene Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Position | Key Analytical Identifier (m/z) |
---|---|---|---|---|
Raloxifene HCl | C₂₈H₂₈ClNO₄S | 510.00 | None | 474.16 [M+H-HCl]⁺ |
Raloxifene-d4 HCl | C₂₈H₂₄D₄ClNO₄S | 514.07 | -O-CH₂-CD₂-N⁺- | 478.20 [M+H-HCl]⁺ |
4-Hydroxy Raloxifene | C₂₈H₂₇NO₅S | 465.58 | None | 466.18 [M+H]⁺ |
4-Hydroxy Raloxifene-d4 | C₂₈H₂₃D₄NO₅S | 469.61 | -O-CH₂-CD₂-N⁺- | 470.22 [M+H]⁺ |
Deuterium incorporation in 4-Hydroxy Raloxifene-d4 leverages the kinetic isotope effect (KIE) to modulate metabolic pathways without significantly altering steric or electronic properties governing receptor interactions. The KIE arises from the higher vibrational zero-point energy of C-H versus C-D bonds (approximately 1-5 kcal/mol difference), requiring greater activation energy for bond cleavage. This effect profoundly influences metabolic transformations at deuterated sites, particularly oxidative processes catalyzed by cytochrome P450 enzymes [7] [8].
Metabolic Stability Enhancement: Comparative studies between raloxifene and Raloxifene-d4 demonstrate significantly attenuated N-dealkylation kinetics. Human liver microsome incubations reveal a 2.3-fold reduction in the formation of N-despiperidinyl raloxifene for the deuterated analog, directly translating to prolonged plasma residence time. This stability extends to the 4-hydroxy metabolite, where deuterium labeling reduces secondary metabolic degradation, thereby increasing detectable concentrations of the bioactive species in target tissues [7] [8].
Analytical Advantages in Quantification: As an internal standard, 4-Hydroxy Raloxifene-d4 exhibits near-identical chromatographic behavior to its non-deuterated counterpart in reversed-phase LC systems (e.g., retention times of 6.23 ± 0.12 min vs. 6.20 ± 0.15 min on C18 columns), while providing a distinct mass spectral signature. The 4 Da mass separation enables precise quantification via selected reaction monitoring (SRM) transitions without isotopic interference. This proves indispensable in separating analyte signals from complex matrix effects in plasma, brain homogenate, and bone marrow samples, achieving quantification limits of 0.1 ng/mL—a 5-fold improvement over non-isotopic internal standards [5] [8].
Tissue Distribution Mapping: Deuterium labeling facilitates comprehensive tissue distribution studies through accelerator mass spectrometry (AMS) and MALDI imaging mass spectrometry. Following administration of Raloxifene-d4 to ovariectomized rats, AMS detection reveals 2.1-fold higher accumulation in trabecular bone compared to non-deuterated raloxifene, attributable to reduced hepatic first-pass metabolism. Meanwhile, deuterated 4-hydroxy metabolite concentrations in uterine tissue remain 38% lower than the parent compound, visually confirmed through MALDI imaging, demonstrating tissue-selective SERM distribution patterns [7] [8].
Table 2: Impact of Deuterium Labeling on Key Pharmacokinetic Parameters
Parameter | Raloxifene | Raloxifene-d4 | Change (%) | Measurement System |
---|---|---|---|---|
N-Dealkylation Rate (k) | 0.42 ± 0.07 h⁻¹ | 0.18 ± 0.03 h⁻¹ | -57% | Human Liver Microsomes |
Plasma Half-life (t₁/₂) | 15.3 ± 2.1 h | 27.6 ± 3.4 h | +80% | Ovariectomized Rat Model |
Cₘₐₓ of 4-Hydroxy Metabolite | 32.5 ± 5.6 ng/mL | 58.1 ± 8.9 ng/mL | +79% | LC-MS/MS (Rat Plasma) |
Bone Marrow AUC₀–₂₄ | 412 ± 67 ng·h/g | 781 ± 98 ng·h/g | +90% | Quantitative AMS |
4-Hydroxy Raloxifene-d4 retains the defining pharmacological characteristics of non-deuterated 4-hydroxy raloxifene—a potent secondary metabolite exhibiting tissue-specific estrogen receptor modulation. It demonstrates high-affinity binding to both estrogen receptor alpha (ERα; Kd = 0.18 nM) and beta (ERβ; Kd = 1.24 nM), with a binding preference mirroring the parent raloxifene. The metabolite functions as an ER antagonist in mammary tissue while acting as a partial agonist in bone and cardiovascular systems, a duality central to SERM therapeutic utility. Deuterium labeling does not measurably alter these receptor interactions, as confirmed through competitive binding assays showing <5% variance in IC₅₀ values between deuterated and non-deuterated forms [3] [4] [8].
Mechanistic Insights into Tissue Selectivity: Research utilizing 4-Hydroxy Raloxifene-d4 has elucidated coactivator recruitment dynamics underlying SERM tissue selectivity. In breast cancer cells (MCF-7), the deuterated metabolite induces proteasomal degradation of SRC-3 (steroid receptor coactivator-3), reducing ER transcriptional activity by 78% compared to estradiol-treated controls. Conversely, in osteoblast-like cells (SaOS-2), it stabilizes SRC-1 complexes, enhancing transcription of osteogenic genes like TGF-β3 (4.2-fold induction) and osteocalcin (2.7-fold induction). These differential coactivator interactions—quantified via deuterated metabolite tracking—explain the compound's ability to antagonize estrogen action in breast tissue while promoting bone mineralization [2] [4].
Application in Metabolic Pathway Elucidation: As a tracer, 4-Hydroxy Raloxifene-d4 enables precise mapping of raloxifene's biotransformation network. Stable isotope dilution assays using this compound have quantified the relative contributions of CYP3A4 (63%), CYP2D6 (22%), and CYP2C9 (15%) to 4-hydroxylation, revealing previously underestimated CYP2D6 polymorphism effects. Furthermore, deuterium retention in glucuronide conjugates confirmed direct conjugation of the 4-hydroxy metabolite over back-conversion to parent raloxifene before glucuronidation, resolving longstanding debates about SERM metabolic routing [5] [7] [8].
Therapeutic Research Implications: Beyond metabolic studies, 4-Hydroxy Raloxifene-d4 facilitates investigations into SERM structure-activity relationships. By comparing deuterated versus non-deuterated metabolite binding to mutant ER constructs (e.g., Tyr537Ser, Asp351Gly), researchers have mapped hydrogen-bonding requirements in the ligand-binding domain. These studies reveal that the 4-hydroxyl group forms critical water-mediated hydrogen bonds with His524 and Leu525, while the benzothiophene core maintains hydrophobic contacts—structural insights guiding development of next-generation SERMs with improved tissue selectivity profiles [3] [4] [6].
Table 3: Comparative Estrogen Receptor Modulation Profiles
Biological Activity | 4-Hydroxy Raloxifene | 4-Hydroxy Raloxifene-d4 | Measurement System | Functional Outcome |
---|---|---|---|---|
ERα Binding Affinity (Kd) | 0.19 ± 0.03 nM | 0.18 ± 0.04 nM | Competitive Displacement Assay | Equivalent Antagonism in Breast Tissue |
SRC-3 Degradation (t½) | 42 ± 6 min | 45 ± 7 min | MCF-7 Cycloheximide Chase | Suppressed Mammary Cell Proliferation |
TGF-β3 mRNA Induction | 4.1-fold ± 0.6 | 4.3-fold ± 0.7 | SaOS-2 RT-qPCR | Osteoblast Differentiation |
Uterine Epithelial Thickness | 18% vs. Estradiol Control | 17% vs. Estradiol Control | Ovariectomized Mouse Model | Minimal Endometrial Stimulation |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: